Synthesis Yield Advantage Over 4-Bromophthalonitrile
The patented synthesis of 3,6‑dibromophthalonitrile from 3,6‑dihydroxyphthalonitrile delivers a reproducible yield of 80% with high purity [1]. In contrast, the one‑step electrophilic bromination of phthalonitrile to produce 4‑bromophthalonitrile is reported to proceed with only 33% yield when optimized for mono‑bromination [2]. This represents a >2.4‑fold increase in yield for the 3,6‑dibromo compound.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 80% (recrystallized, high purity) |
| Comparator Or Baseline | 4‑Bromophthalonitrile: 33% (optimized mono‑bromination of phthalonitrile) |
| Quantified Difference | 2.4‑fold higher yield for 3,6‑dibromophthalonitrile |
| Conditions | Regioselective bromination of 3,6‑dihydroxyphthalonitrile (target) vs. direct electrophilic bromination of phthalonitrile (comparator) |
Why This Matters
A higher synthesis yield translates directly into lower cost per gram and better scalability for procurement of multi‑gram to kilogram quantities.
- [1] CN102942504B – Synthesis method of 3,6‑dibromo phthalonitrile. Google Patents, 2012. View Source
- [2] Yang J. Synthesis of novel red‑shifted phthalocyanines. Ph.D. Thesis, Dublin City University, 2006. View Source
